molecular formula C7H9N3O3S B12855898 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid CAS No. 100524-19-4

3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid

Cat. No.: B12855898
CAS No.: 100524-19-4
M. Wt: 215.23 g/mol
InChI Key: AQAJJQNRKTWBDF-UHFFFAOYSA-N
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Description

Chemical Context and Nomenclature

3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid (CAS 100524-19-4) belongs to the 1,2,4-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms and a sulfur-containing substituent. Its molecular formula is C₇H₉N₃O₃S, with a molecular weight of 215.23 g/mol. The IUPAC name, 3-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid, reflects its structural features:

  • A 1,2,4-triazine core with a ketone group at position 5.
  • A methylthio (-S-CH₃) substituent at position 3.
  • A propionic acid side chain at position 6.

The compound’s SMILES notation, CSC1=NN=C(C(=O)N1)CCC(=O)O, further clarifies its connectivity. Its structural analogs include thieno-fused triazines (e.g., 3-methylsulfanyl-6-phenylthieno[2,3-e]triazine) and hydropyrimidine-triazine hybrids.

Table 1: Comparative Molecular Features of Selected Triazine Derivatives

Compound Name Molecular Formula Key Substituents
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid C₇H₉N₃O₃S Methylthio, ketone, propionic acid
Thieno[2,3-e]-1,2,4-triazine derivative C₁₂H₉N₃S₂ Phenyl, methylthio
3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionic acid C₆H₇N₃O₃S Thioxo, ketone, propionic acid

Historical Development in Heterocyclic Chemistry

The study of triazines emerged prominently in the 19th century alongside advancements in heterocyclic chemistry. Early work focused on synthesizing nitrogen-rich scaffolds for dyestuffs and pharmaceuticals. The 1,2,4-triazine system gained attention due to its electronic asymmetry, which differentiates it from the more symmetric 1,3,5-triazines like cyanuric acid.

Key milestones relevant to this compound include:

  • 1980s–1990s : Methodological breakthroughs in regioselective triazine functionalization enabled the synthesis of sulfur-containing variants.
  • 2000s : Computational studies clarified the electronic effects of methylthio and carboxylic acid groups on triazine ring stability.
  • 2020s : Applications in metal-organic frameworks (MOFs) leveraged its bifunctional (acidic and coordinative) properties.

Significance in s-Triazine Derivative Research

As an s-triazine (1,2,4-triazine) derivative, this compound serves as a model system for investigating:

  • Tautomerism : The keto-enol equilibrium at position 5 influences reactivity in aqueous media.
  • Ligand Design : The propionic acid moiety enables chelation with transition metals, useful in catalysis.
  • Bioactive Scaffolds : Structural parallels to purine bases make it a candidate for antiviral and enzyme-inhibitory applications.

Table 2: Synthetic Pathways to 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic Acid

Step Reactants Conditions Key Intermediate
1 Diethyl oxalpropionate + Thiosemicarbazide Ethanol, reflux 3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionic acid
2 Intermediate + Methyl iodide K₂CO₃, DMF, 60°C Methylthio substitution at N3

Properties

CAS No.

100524-19-4

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

3-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid

InChI

InChI=1S/C7H9N3O3S/c1-14-7-8-6(13)4(9-10-7)2-3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,10,13)

InChI Key

AQAJJQNRKTWBDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=O)N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid typically involves the cyclization of thiosemicarbazide derivatives with oxalate esters or related precursors to form the triazine ring, followed by functional group transformations to introduce the methylthio substituent and the propionic acid side chain.

Detailed Synthetic Route

Step Reactants Conditions Description Outcome
1 Thiosemicarbazide + Diethyl oxalpropionate Reflux in methanol or ethanol, 4-8 hours Condensation and cyclization to form the 1,2,4-triazine ring with keto and thioxo groups Formation of 3-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionic acid intermediate
2 Methylation agent (e.g., methyl iodide or dimethyl sulfate) Base-catalyzed methylation at sulfur Introduction of methylthio group at position 3 Conversion to 3-(2,5-dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid
3 Hydrolysis or purification Acidic or neutral aqueous workup Isolation and purification of the final product Pure 3-(2,5-dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid

Reaction Conditions and Optimization

  • Solvents: Methanol, ethanol, or mixtures with water are commonly used for cyclization and methylation steps.
  • Temperature: Reflux temperatures (~65-80 °C) are typical for ring closure and methylation reactions.
  • Time: Reaction times vary from 4 to 12 hours depending on scale and reagent purity.
  • Catalysts/Base: Mild bases such as sodium carbonate or triethylamine facilitate methylation.
  • Purification: Crystallization or silica gel chromatography is employed to isolate the product with high purity.

Research Findings and Analytical Data

Parameter Data Notes
Melting Point Not consistently reported Some sources list as N/A or not determined
Molecular Weight 215.23 g/mol Confirmed by mass spectrometry and elemental analysis
Purity >98% (by HPLC) Achieved after chromatographic purification
Spectroscopic Data NMR, IR, MS Characteristic signals for triazine ring, methylthio group, and carboxylic acid confirmed
Stability Stable under ambient conditions Stable in dry, cool storage; sensitive to strong acids or bases

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclization of thiosemicarbazide with diethyl oxalpropionate followed by methylation Thiosemicarbazide, diethyl oxalpropionate, methyl iodide One-pot cyclization and methylation Straightforward, moderate yields, accessible reagents Requires careful control of methylation to avoid overalkylation
Alternative multi-step synthesis via protected intermediates Protected triazine precursors, methylthiolating agents Stepwise functional group transformations Allows selective substitution, higher purity More complex, longer synthesis time

Notes on Industrial and Laboratory Scale Preparation

  • The described synthetic route is scalable and has been employed in pharmaceutical intermediate production.
  • Reaction monitoring by TLC and HPLC is recommended to optimize yield and purity.
  • Waste management considerations include handling of methylating agents and sulfur-containing byproducts.
  • Alternative methylthiolation reagents and green chemistry approaches are under investigation to improve environmental footprint.

Chemical Reactions Analysis

3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In the medical field, it is explored for its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

Key Analogs :

QJ-2237 (3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid; CAS 28280-67-3) Structure: Contains two oxo groups at positions 3 and 5 and a fully saturated tetrahydro-triazine ring. Functional Impact: The dual oxo groups increase electron-withdrawing effects, reducing nucleophilicity compared to the target compound’s methylthio group. The tetrahydro state enhances ring flexibility but reduces conjugation .

Methyl Ester Derivative (3-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-propionic acid methyl; CAS 307524-96-5) Structure: Propionic acid methyl ester with an amino linkage to the triazine. Functional Impact: The ester group reduces polarity and may decrease bioavailability compared to the free carboxylic acid in the target compound .

Morpholino-Triazine Derivatives (e.g., ) Structure: Features morpholino groups on a 1,3,5-triazine core linked to a benzoic acid via a urea group. Functional Impact: The morpholino groups introduce strong hydrogen-bonding capacity, while the urea linkage adds rigidity. This contrasts with the target compound’s simpler alkylthio and propionic acid substituents .

Comparative Table :
Compound Triazine Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 3-MeS, 5-Oxo (dihydro) Propionic acid ~203.07 Moderate solubility, reactive SMe group
QJ-2237 (28280-67-3) 3,5-Dioxo (tetrahydro) Propanoic acid ~186.00 High polarity, reduced reactivity
Methyl Ester (307524-96-5) 3,5-Dioxo (tetrahydro) Propionic acid methyl ester 214.18 Lipophilic, ester stability
Morpholino-Triazine () 4,6-Dimorpholino Benzoic acid, urea >350 High H-bond capacity, rigid structure

Electronic and Reactivity Profiles

  • Methylthio (-SMe) vs. Oxo (=O) Groups :
    The methylthio group in the target compound is electron-donating, enhancing nucleophilicity at the triazine ring. In contrast, oxo groups in QJ-2237 and its methyl ester derivative stabilize the ring via electron withdrawal, making them less reactive toward electrophiles .
  • Dihydro vs. Tetrahydro States :
    The dihydro state in the target compound retains partial aromaticity, enabling conjugation with the oxo group. Tetrahydro analogs (e.g., QJ-2237) lack this conjugation, resulting in reduced stability under oxidative conditions .

Solubility and Bioavailability

  • Propionic Acid vs. Esters :
    The free carboxylic acid in the target compound and QJ-2237 improves water solubility compared to the methyl ester derivative. This property is critical for biological applications, as seen in anti-inflammatory propionic acid derivatives (e.g., ibuprofen analogs) .
  • Crown Ether Derivatives () : Benzocrown ether analogs of triazines (e.g., compounds 7-12 in ) exhibit ion-binding capabilities but suffer from synthetic complexity and lower solubility than the target compound .

Biological Activity

3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid (CAS No. 100524-19-4) is a compound of interest due to its potential biological activities. This article explores its physicochemical properties, biological effects, and relevant research findings.

The molecular formula for 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid is C7H9N3O3S with a molar mass of 215.23 g/mol. The compound has been characterized as an irritant based on its hazard symbols.

PropertyValue
Molecular FormulaC7H9N3O3S
Molar Mass215.23 g/mol
Hazard SymbolsXi - Irritant

Antimicrobial Activity

Research indicates that compounds similar to 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid exhibit antimicrobial properties. A study conducted on various triazine derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Cytotoxicity and Antitumor Effects

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example, a derivative showed an IC50 value of approximately 83.20 µM against the K562 cell line, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 ~1 µM) . Although direct studies on 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid are scarce, its structural characteristics may confer similar properties.

The biological activity of triazine derivatives often involves interaction with cellular targets such as enzymes and receptors. The presence of the triazine ring in the structure suggests potential for binding to DNA or protein targets involved in cell proliferation and apoptosis pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on triazine derivatives highlighted that compounds with similar functional groups exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess inhibition zones .
  • Cytotoxicity Assessment : In another study focused on related triazine compounds, researchers measured the cytotoxic effects on several cancer cell lines using MTT assays. The results indicated that while some derivatives were effective at lower concentrations, others required higher doses to achieve similar effects .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid, and how can purity be confirmed?

  • Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., thiazolidinone derivatives) with acetic acid and sodium acetate, followed by recrystallization . To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm functional groups and absence of byproducts. Reference standards from databases like NIST Chemistry WebBook (e.g., spectral data for analogous propionic acid derivatives) ensure accuracy .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies require UV-Vis spectroscopy to monitor absorbance changes under acidic/alkaline conditions (pH 2–12). Fourier-transform infrared (FTIR) spectroscopy tracks degradation via shifts in carbonyl (C=O) or thioether (C-S) peaks. For quantitative stability metrics, use accelerated aging experiments (40–60°C) with periodic sampling, analyzed via HPLC to quantify degradation products .

Q. How can researchers design preliminary assays to evaluate this compound’s reactivity in biological systems?

  • Methodological Answer : Employ in vitro assays such as:

  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) at concentrations 1–100 µM.
  • Enzyme inhibition : Kinetic assays with target enzymes (e.g., oxidoreductases) using spectrophotometric monitoring of cofactor depletion (e.g., NADH at 340 nm).
  • Data interpretation : Compare IC₅₀ values with positive controls and apply statistical models (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. What experimental frameworks are optimal for resolving contradictory data on this compound’s environmental persistence?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 : Laboratory studies under controlled conditions (e.g., OECD 308 guideline for aqueous hydrolysis) to measure half-life.
  • Phase 2 : Field studies using isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways in soil/water matrices.
  • Conflict resolution : Use multivariate analysis (e.g., PCA) to identify variables (pH, microbial activity) causing discrepancies between lab/field data .

Q. How can computational modeling predict the compound’s interaction with biological targets, and validate these predictions experimentally?

  • Methodological Answer :

  • In silico : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding sites. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO) to predict reactivity.
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Compare computational ΔG values with experimental Kd measurements .

Q. What advanced statistical methods are recommended for analyzing dose-response anomalies in toxicity studies?

  • Methodological Answer : For non-linear dose-response curves:

  • Apply Hill slope models to assess cooperativity.
  • Use Bayesian hierarchical models to account for inter-experiment variability.
  • Address outliers with Grubbs’ test or robust regression (e.g., RANSAC). Data visualization tools (e.g., Seaborn in Python) highlight trends in EC₅₀ shifts across replicates .

Methodological Resources

  • Synthetic Protocols : Reflux-condensation methods with sodium acetate catalysis .
  • Environmental Fate : Long-term ecological studies (5+ years) with split-plot designs to assess abiotic/biotic degradation .
  • Data Analysis : Open-source tools (e.g., R, Python’s SciPy) for statistical modeling .

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